![molecular formula C5H11Br2N B13512835 1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide](/img/structure/B13512835.png)
1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide is a chemical compound that features a bromocyclobutyl group attached to a methanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide typically involves the bromination of cyclobutylmethanamine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination of the cyclobutyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The hydrobromide salt is then formed by reacting the brominated product with hydrobromic acid.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclobutyl ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclobutylmethanamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include azido-cyclobutylmethanamine, thiocyanato-cyclobutylmethanamine, and various substituted amines.
Oxidation Reactions: Products include cyclobutyl ketones and aldehydes.
Reduction Reactions: The primary product is cyclobutylmethanamine.
Wissenschaftliche Forschungsanwendungen
1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide involves its interaction with specific molecular targets. The bromocyclobutyl group can undergo nucleophilic substitution, leading to the formation of various biologically active compounds. These compounds can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(1r,3r)-3-Methanesulfonylcyclobutyl]methanamine hydrochloride
- tert-Butyl N-[(1r,3r)-3-bromocyclobutyl]carbamate
- 4-(Trifluoromethyl)benzylamine
Uniqueness
1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide is unique due to its bromocyclobutyl group, which imparts distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new chemical entities and therapeutic agents.
Eigenschaften
Molekularformel |
C5H11Br2N |
|---|---|
Molekulargewicht |
244.96 g/mol |
IUPAC-Name |
(3-bromocyclobutyl)methanamine;hydrobromide |
InChI |
InChI=1S/C5H10BrN.BrH/c6-5-1-4(2-5)3-7;/h4-5H,1-3,7H2;1H |
InChI-Schlüssel |
WIUBBCHTAFOQON-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1Br)CN.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride](/img/structure/B13512755.png)
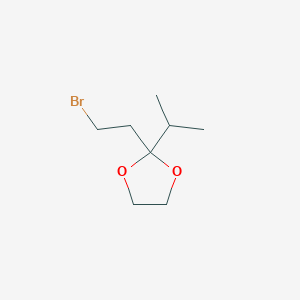
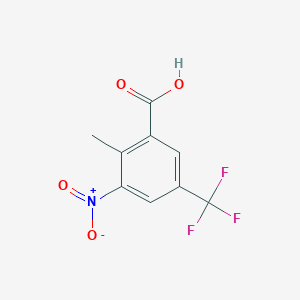
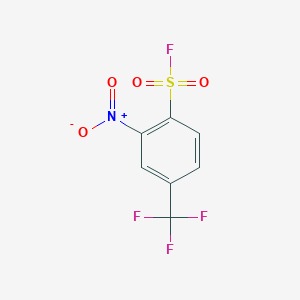
![Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13512766.png)

![[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride](/img/structure/B13512786.png)
![(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13512792.png)
![2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid](/img/structure/B13512800.png)

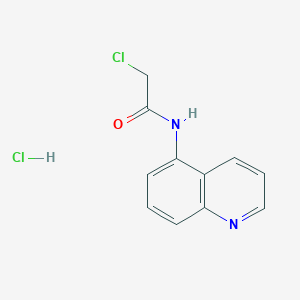

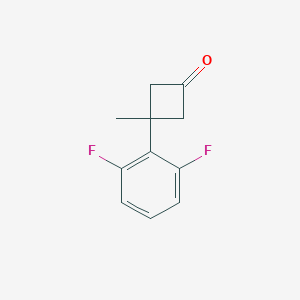
![tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate](/img/structure/B13512814.png)
